molecular formula C22H20N2O2 B5195011 [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol

[4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol

Cat. No. B5195011
M. Wt: 344.4 g/mol
InChI Key: GUWSKXXRBBBLSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is known for its unique chemical structure and has been the subject of several studies to explore its synthesis, mechanism of action, and potential applications.

Mechanism of Action

The exact mechanism of action of [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol is not fully understood. However, some studies have suggested that this compound may work by disrupting the cell membrane of microorganisms, leading to cell death. Additionally, it has been suggested that this compound may induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol. Some of the most notable effects include:
1. Inhibition of microbial growth: This compound has been shown to inhibit the growth of several microorganisms, including bacteria, fungi, and viruses.
2. Induction of apoptosis: [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol has been shown to induce apoptosis in cancer cells, leading to cell death.
3. Anti-inflammatory activity: This compound has been shown to exhibit anti-inflammatory activity, which may make it a promising candidate for the development of new anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol is its potent antimicrobial and anticancer activity. This makes it a promising candidate for the development of new drugs to treat these conditions. However, one of the limitations of this compound is its complex synthesis process, which may make it difficult to produce in large quantities.

Future Directions

There are several potential future directions for research on [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol. Some of the most promising areas of research include:
1. Development of new antimicrobial drugs: Due to its potent antimicrobial activity, [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol may be a promising candidate for the development of new antimicrobial drugs.
2. Development of new anticancer drugs: Preliminary studies have suggested that this compound may have potential as an anticancer agent. Further research is needed to explore its potential as a cancer treatment.
3. Development of new anti-inflammatory drugs: [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol has been shown to exhibit anti-inflammatory activity, which may make it a promising candidate for the development of new anti-inflammatory drugs.
In conclusion, [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol is a promising chemical compound that has gained significant attention in the scientific research community due to its unique chemical structure and potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol involves a multi-step process that requires the use of various reagents and solvents. One of the most commonly used methods involves the reaction of 4-(benzyloxy)benzaldehyde with 1-methyl-1H-benzimidazole in the presence of a reducing agent such as sodium borohydride.

Scientific Research Applications

The unique chemical structure of [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol has made it an attractive compound for scientific research in various fields. Some of the most promising applications of this compound include:
1. Antimicrobial activity: Several studies have shown that [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol exhibits potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses.
2. Anticancer activity: Preliminary studies have suggested that this compound may have potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
3. Anti-inflammatory activity: [4-(benzyloxy)phenyl](1-methyl-1H-benzimidazol-2-yl)methanol has been shown to exhibit anti-inflammatory activity, which makes it a promising candidate for the development of new anti-inflammatory drugs.

properties

IUPAC Name

(1-methylbenzimidazol-2-yl)-(4-phenylmethoxyphenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2/c1-24-20-10-6-5-9-19(20)23-22(24)21(25)17-11-13-18(14-12-17)26-15-16-7-3-2-4-8-16/h2-14,21,25H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWSKXXRBBBLSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(C3=CC=C(C=C3)OCC4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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